

Early Clinical Insights into REC-0559 for Neurotrophic Keratitis: A Technical Overview

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This technical guide provides an in-depth analysis of the early clinical trial results for REC-0559 (**udonitrectag**), a novel therapeutic agent investigated for the treatment of neurotrophic keratitis (NK). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available data, a detailed look at the experimental protocols, and a visualization of the underlying biological pathways.

Executive Summary

REC-0559 is a synthetic, low molecular weight peptidomimetic of Nerve Growth Factor (NGF) that acts as a selective agonist of the Tropomyosin receptor kinase A (TrkA). It was developed to mimic the anti-apoptotic and corneal trophic activities of endogenous NGF. A Phase 2, international, multicenter, dose-ranging, double-masked, randomized, parallel-group, vehicle-controlled study was conducted to evaluate the efficacy and safety of three different doses of REC-0559 eye drops in patients with Stage 2 (moderate) and Stage 3 (severe) neurotrophic keratitis. The trial, however, did not meet its primary endpoint, as the difference in the percentage of patients achieving complete corneal healing at week 8 between the REC-0559-treated groups and the vehicle (placebo) group was not statistically significant. Most adverse events reported were mild to moderate in severity and reversible.

Mechanism of Action: TrkA Signaling Pathway

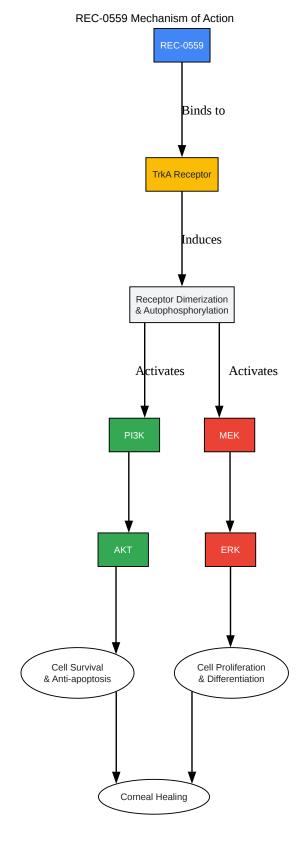


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REC-0559 functions by binding to and activating the TrkA receptor, thereby initiating a downstream signaling cascade that is crucial for neuronal survival, differentiation, and function, as well as for corneal epithelial cell proliferation and wound healing. The binding of REC-0559 to the TrkA receptor induces its dimerization and autophosphorylation, leading to the activation of several key intracellular signaling pathways, including the PI3K/AKT and MEK/ERK pathways. These pathways are known to regulate cell survival, proliferation, and differentiation.





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REC-0559 binding to TrkA receptor and downstream signaling.



Early Clinical Trial Results: Phase 2 Study (NCT04276558)

While specific quantitative data from the Phase 2 trial of REC-0559 have not been publicly released in detail, the available information indicates that the study did not demonstrate a statistically significant improvement in the primary efficacy endpoint for any of the REC-0559 dose groups compared to the vehicle group.

Table 1: Overview of the REC-0559 Phase 2 Clinical Trial

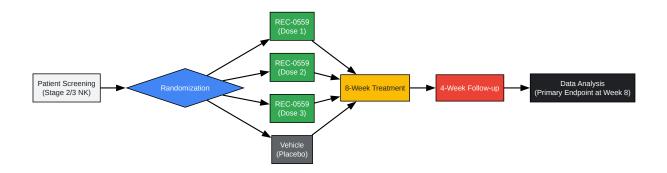
Parameter	Description
Official Title	Efficacy, Safety and Pharmacokinetics of 3 Doses of REC 0/0559 Eye Drops for the Treatment of Stage 2 (Moderate) and 3 (Severe) Neurotrophic Keratitis in Adult Patients.[1]
Study Design	International, multicenter, dose-ranging, double-masked, randomized, parallel-group, vehicle-controlled.[1]
Patient Population	Approximately 108 adult patients (≥18 years) with Stage 2 (moderate) or Stage 3 (severe) neurotrophic keratitis in one eye.[1]
Treatment Arms	Three different doses of REC-0559 eye drops administered for 8 weeks, plus a vehicle (placebo) arm.[1]
Primary Endpoint	Percentage of patients achieving complete corneal healing at Week 8.
Secondary Endpoints	Included other measures of efficacy and safety.
Key Outcome	The difference in the primary endpoint between the REC-0559 groups and the placebo group was not statistically significant.
Safety Profile	Most adverse events were reported as mild or moderate in severity and were reversible.



Experimental Protocols Phase 2 Clinical Trial Protocol (NCT04276558)

The Phase 2 study was a robustly designed clinical trial aimed at determining the efficacy and safety of REC-0559.

- Patient Selection: The study enrolled adult patients with a diagnosis of Stage 2 or 3
 neurotrophic keratitis. Key inclusion criteria included decreased corneal sensitivity and a
 persistent epithelial defect or corneal ulcer.
- Randomization and Blinding: Participants were randomized to one of the three REC-0559
 dose groups or the vehicle group. The study was double-masked, meaning neither the
 patients nor the investigators knew which treatment was being administered.
- Dosing Regimen: The study featured a dose-escalation phase for the first 24 participants, followed by an 8-week treatment period for the full cohort, and a subsequent 4-week followup.
- Efficacy Assessment: The primary measure of efficacy was the rate of complete corneal healing at the end of the 8-week treatment period, as assessed by a central reading center.
- Safety Monitoring: Adverse events were monitored throughout the study.



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Phase 2 Clinical Trial Workflow for REC-0559.

Preclinical Corneal Wound Healing Model (General Protocol)

While a specific protocol for REC-0559 preclinical studies is not publicly available, a general methodology for evaluating corneal wound healing in a rabbit model, which has been mentioned in the literature for REC-0559, is outlined below.

- Animal Model: New Zealand White rabbits are a commonly used model for preclinical ophthalmic studies due to the anatomical similarities of their eyes to human eyes.
- Induction of Corneal Defect: A standardized corneal epithelial defect is created in anesthetized rabbits. This can be achieved through mechanical debridement or chemical methods.
- Treatment Administration: The test article (e.g., REC-0559 eye drops at various concentrations) and a vehicle control are administered topically to the affected eyes at predetermined intervals.
- Epithelial Defect Assessment: The rate of corneal wound healing is monitored daily. This is typically done by staining the cornea with fluorescein and measuring the area of the epithelial defect.
- Histopathological Analysis: At the end of the study, corneal tissues are collected for histological examination to assess the quality of the healed epithelium and to look for any signs of inflammation or toxicity.

Discussion and Future Directions

The results of the Phase 2 clinical trial for REC-0559 in neurotrophic keratitis are a clear example of the challenges in developing effective treatments for this rare and complex disease. While the primary endpoint was not met, the safety profile of REC-0559 appears to be acceptable.

Further analysis of the secondary endpoints and subgroup analyses from the Phase 2 trial may provide valuable insights to guide future research. It is possible that REC-0559 may have



beneficial effects in specific subpopulations of NK patients or that a different dosing regimen could be more effective.

The development of novel therapies for neurotrophic keratitis remains a critical unmet medical need. The experience with REC-0559 underscores the importance of robust preclinical models and well-designed clinical trials to identify promising new treatments for this debilitating condition.

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References

- 1. hra.nhs.uk [hra.nhs.uk]
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